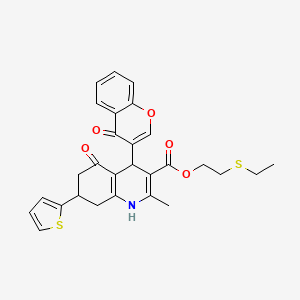![molecular formula C18H14IN5 B11635715 N-(4-iodophenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11635715.png)
N-(4-iodophenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-yodofenil)-1-(4-metilfenil)-1H-pirazolo[3,4-d]pirimidin-4-amina es un complejo compuesto orgánico que pertenece a la clase de las pirazolo[3,4-d]pirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y se estudian a menudo por sus posibles aplicaciones terapéuticas, particularmente en el campo de la química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-yodofenil)-1-(4-metilfenil)-1H-pirazolo[3,4-d]pirimidin-4-amina generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la ciclación de precursores apropiados en condiciones controladas. Por ejemplo, la reacción podría comenzar con la yodación de derivados de anilina, seguida del acoplamiento con derivados de metilfenilo. El paso final a menudo implica la formación del anillo de pirazolo[3,4-d]pirimidina a través de reacciones de ciclación.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría rutas sintéticas similares pero a mayor escala. Esto requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Se podrían emplear técnicas como la química de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-yodofenil)-1-(4-metilfenil)-1H-pirazolo[3,4-d]pirimidin-4-amina puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales unidos al anillo de pirazolo[3,4-d]pirimidina.
Sustitución: El átomo de yodo en el compuesto puede sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica podrían involucrar reactivos como azida de sodio (NaN3) o cianuro de potasio (KCN).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir óxidos, mientras que las reacciones de sustitución podrían dar lugar a la formación de azidas o nitrilos.
Aplicaciones Científicas De Investigación
N-(4-yodofenil)-1-(4-metilfenil)-1H-pirazolo[3,4-d]pirimidin-4-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluida la inhibición de enzimas y la unión a receptores.
Medicina: Se está investigando su potencial como agente terapéutico, particularmente en el tratamiento del cáncer y las enfermedades inflamatorias.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-(4-yodofenil)-1-(4-metilfenil)-1H-pirazolo[3,4-d]pirimidin-4-amina involucra su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas o receptores que desempeñan un papel en las vías de la enfermedad. La estructura del compuesto le permite unirse a estos objetivos, modulando así su actividad y ejerciendo sus efectos.
Comparación Con Compuestos Similares
Compuestos Similares
Pirazolo[3,4-d]pirimidina: Un compuesto estrechamente relacionado con características estructurales similares.
Pirido[4,3-d]pirimidina: Otro sistema bicíclico con actividades biológicas comparables.
Singularidad
N-(4-yodofenil)-1-(4-metilfenil)-1H-pirazolo[3,4-d]pirimidin-4-amina es único debido a la presencia de grupos yodo y metilfenilo, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C18H14IN5 |
|---|---|
Peso molecular |
427.2 g/mol |
Nombre IUPAC |
N-(4-iodophenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H14IN5/c1-12-2-8-15(9-3-12)24-18-16(10-22-24)17(20-11-21-18)23-14-6-4-13(19)5-7-14/h2-11H,1H3,(H,20,21,23) |
Clave InChI |
QVSQOCZYECXOIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Prop-2-en-1-yl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635633.png)


![(6Z)-6-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635652.png)
![2-[4-Oxo-3-(prop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl]acetamide](/img/structure/B11635656.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635669.png)

![Ethyl 2-benzamido-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11635692.png)
![2-(3,4-Dihydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11635699.png)
![3-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11635707.png)
![N-(4-{9-[4-(Furan-2-amido)phenyl]-10-oxoanthracen-9-YL}phenyl)furan-2-carboxamide](/img/structure/B11635723.png)
![4-{[4-hydroxy-5-oxo-2-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11635728.png)


